molecular formula C9H17NO4 B14726534 2-Methyl-4-nitrohexan-3-yl acetate CAS No. 5440-66-4

2-Methyl-4-nitrohexan-3-yl acetate

Cat. No.: B14726534
CAS No.: 5440-66-4
M. Wt: 203.24 g/mol
InChI Key: GNTZENDEEVYVID-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrohexan-3-yl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound has a molecular formula of C8H15NO4 and a molecular weight of approximately 203.115 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrohexan-3-yl acetate typically involves the esterification of 2-Methyl-4-nitrohexan-3-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrohexan-3-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-nitrohexan-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrohexan-3-yl acetate involves its interaction with biological molecules. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in the body. The ester group can be hydrolyzed to release the alcohol and acetic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitrohexan-3-yl acetate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

5440-66-4

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(2-methyl-4-nitrohexan-3-yl) acetate

InChI

InChI=1S/C9H17NO4/c1-5-8(10(12)13)9(6(2)3)14-7(4)11/h6,8-9H,5H2,1-4H3

InChI Key

GNTZENDEEVYVID-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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